Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one
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Overview
Description
Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is a chemical compound with the molecular formula C9H10OS. It is characterized by the presence of a cyclopropyl group attached to a thiophene ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a thiophene derivative. One common method includes the reaction of thiophene with a cyclopropyl ketone under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl and thiophene groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Rac-1-[(1r,2r)-2-(pyridin-2-yl)cyclopropyl]ethan-1-one: Similar structure but with a pyridine ring instead of thiophene.
Rac-1-[(1r,2r)-2-(diethoxymethyl)cyclopropyl]ethan-1-one: Contains a diethoxymethyl group instead of thiophene.
Uniqueness
Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C9H10OS |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone |
InChI |
InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
KQFRWDSOHCFHFQ-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=CS2 |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CS2 |
Origin of Product |
United States |
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